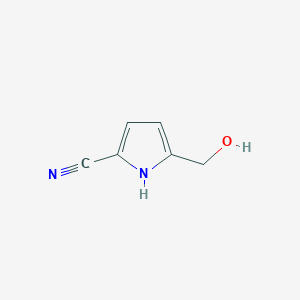

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile

Description

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,8-9H,4H2 |

InChI Key |

MKQPYWBSNNIQRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)C#N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of pyrrole derivatives with suitable reagents to introduce the hydroxymethyl and nitrile groups. One common method is the reaction of 2-cyanopyrrole with formaldehyde under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 5-(Formyl)-1H-pyrrole-2-carbonitrile or 5-(Carboxyl)-1H-pyrrole-2-carbonitrile.

Reduction: 5-(Hydroxymethyl)-1H-pyrrole-2-amine.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Proton Pump Inhibitor Development

One of the significant applications of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is its potential as a proton pump inhibitor (PPI). Research indicates that derivatives of pyrrole compounds, including this specific compound, exhibit acid secretion inhibitory activity, making them candidates for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The synthesis of such compounds has been described in patents, emphasizing their role as therapeutic agents against neoplastic diseases and autoimmune disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrrole compounds. For instance, N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde has shown moderate antibacterial activity against specific bacterial strains like M. caseolyticus and S. aureus. This suggests that 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile and its derivatives could be explored further for their potential in developing new antibacterial agents.

Biochemical Research

Maillard Reaction Products

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is also implicated in the Maillard reaction, which is a form of non-enzymatic browning that occurs between amino acids and reducing sugars. This reaction produces various bioactive compounds that can have antioxidant properties. Studies indicate that certain products formed during this reaction may possess reducing abilities that could be beneficial in food chemistry and nutrition .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various pyrrole derivatives. Its structure allows for modifications that can lead to the development of more complex molecules with diverse biological activities. For example, synthetic pathways involving 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile have been explored to create compounds with enhanced pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Substitutions on the Pyrrole Ring

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile (CAS 203792-35-2)

- Structure : Differs by a methyl group at position 1.

- Properties : Molecular formula C₇H₈N₂O, molecular weight 136.15 g/mol. The methyl group increases hydrophobicity compared to the unmethylated target compound.

- Synthesis : Reported by Lange et al. (2003) via multi-step reactions involving hydroxymethylation and methylation .

5-[4-(2-Fluoroethyl)-4-methyl-2-thioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl]-1H-pyrrole-2-carbonitrile (Compound 17)

- Structure : Features a benzo[d][1,3]oxazine ring at position 5 and a thioxo (=S) group.

- Properties : Exhibits receptor-binding affinity due to the fluorine and thioxo substituents. The nitrile IR absorption at 2217 cm⁻¹ is consistent with the target compound .

- Key Difference : Bulky substituents enhance steric hindrance, likely reducing solubility compared to the hydroxymethyl group.

WAY-255348 (5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile)

- Structure : Contains a fluoro-dimethylindolyl group at position 3.

- Properties : Acts as a progesterone receptor (PR) modulator. The 3,3-dimethyl group on the indole ring switches functional activity between agonist and antagonist .

Derivatives with Varied Functional Groups

5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile (CAS 477866-59-4)

- Structure : Chlorothiophene and fluorophenyl-piperazinyl groups at positions 5 and 3.

- Properties : High lipophilicity due to aromatic and halogen substituents. Molecular formula C₁₉H₁₆ClFN₄S .

- Key Difference : Enhanced lipophilicity contrasts with the polar hydroxymethyl group, affecting membrane permeability.

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

- Structure: Amino, benzoyl, and tetrahydroindolyl substituents.

- Properties : Reported in a study by Petrova et al., highlighting the role of bulky groups in modulating steric effects and hydrogen bonding .

- Key Difference : The benzoyl group introduces electron-withdrawing effects, altering electronic density compared to hydroxymethyl.

Spectral and Physical Properties

Biological Activity

5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C6H6N2O

- Molecular Weight : 134.12 g/mol

- CAS Number : 1194-61-4

The biological activity of 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The compound can modulate signaling pathways, which may lead to therapeutic effects in different biological contexts.

Interaction with Enzymes

Research indicates that 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling. This inhibition can lead to anti-inflammatory effects, making it a candidate for pain management therapies.

Antimicrobial Activity

Studies have demonstrated that 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro assays. It has been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Mice treated with 5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile showed reduced swelling and pain compared to controls, indicating its potential utility in treating inflammatory conditions .

Q & A

Q. Advanced

- Use mild oxidizing agents (e.g., TEMPO/NaClO) instead of strong oxidizers like KMnO₄.

- Introduce protective groups (e.g., silyl ethers) prior to reactions involving high temperatures or acidic media.

- Monitor oxidation via TLC or LC-MS and quench reactions at 50–60% conversion to isolate intermediates .

How can the compound’s biological activity be systematically evaluated?

Basic

Screen for pharmacological activity using:

- In vitro assays : Antiproliferative activity (MTT assay on cancer cell lines) .

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition).

Advanced

Structure-Activity Relationship (SAR) studies involve synthesizing derivatives (e.g., substituting hydroxymethyl with acyloxy groups) and comparing IC₅₀ values. Molecular docking with target proteins (e.g., EGFR or HIV protease) identifies key binding interactions .

What purification methods are effective for isolating high-purity product?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .

Q. Advanced

- Prep-HPLC : For polar derivatives, employ C18 columns with acetonitrile/water (0.1% TFA).

- Chiral separation : Use amylose-based chiral stationary phases for enantiomerically pure forms .

How are computational tools applied to predict synthetic pathways?

Advanced

AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to propose feasible routes. Retrosynthesis algorithms prioritize steps with high atom economy, while DFT simulations validate transition states for key reactions (e.g., cyclization barriers) .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced

- Exothermicity control : Use jacketed reactors with precise temperature modulation.

- Solvent selection : Replace volatile solvents (CH₂Cl₂) with greener alternatives (e.g., cyclopentyl methyl ether).

- Byproduct management : Implement continuous flow systems to isolate intermediates and reduce degradation .

How can structural modifications enhance the compound’s metabolic stability?

Q. Advanced

- Bioisosteric replacement : Substitute the nitrile with a trifluoromethyl group to resist enzymatic hydrolysis.

- Prodrug design : Convert the hydroxymethyl to a phosphate ester for improved bioavailability.

- Deuterium labeling : Replace labile hydrogens (e.g., α to nitrile) to slow CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.